molecular formula C7H11N3 B8556119 1-(2-Methylpyrimidin-5-yl)ethanamine

1-(2-Methylpyrimidin-5-yl)ethanamine

Cat. No.: B8556119
M. Wt: 137.18 g/mol
InChI Key: SIJDBWQOOLPSIM-RXMQYKEDSA-N
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Description

®-1-(2-methylpyrimidin-5-yl)ethanamine is a chiral amine compound with a pyrimidine ring substituted at the 5-position by a methyl group and at the 1-position by an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-methylpyrimidin-5-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyrimidine.

    Substitution Reaction: The 2-methylpyrimidine undergoes a substitution reaction with an appropriate chiral amine reagent to introduce the ethanamine group at the 1-position.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(2-methylpyrimidin-5-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

®-1-(2-methylpyrimidin-5-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(2-methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-methylpyrimidin-5-yl)ethanamine: The enantiomer of the compound with different chiral properties.

    1-(2-methylpyrimidin-5-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.

    2-methylpyrimidin-5-yl)methanamine: A compound with a methanamine group instead of an ethanamine group.

Uniqueness

®-1-(2-methylpyrimidin-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(2-methylpyrimidin-5-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m1/s1

InChI Key

SIJDBWQOOLPSIM-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC=C(C=N1)[C@@H](C)N

Canonical SMILES

CC1=NC=C(C=N1)C(C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(1-azidoethyl)-2-methylpyrimidine (2.20 g, 12.8 mmol), ethyl acetate (170 mL), and 10% palladium on carbon (1.32 g) was stirred under hydrogen (1 atm) overnight. The mixture was filtered and concentrated. The residue was purified by silica gel column (0-50% MeOH/EtOAc with 10% Et3N) to afford a colorless oil. 1H NMR (300 MHz, CD3OD): 8.71 (s, 2H), 4.12 (q, 1H, J=6.6 Hz), 2.67 (s, 3H), 1.44 (d, J=6.6 Hz, 3H).
Name
5-(1-azidoethyl)-2-methylpyrimidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Racemic 1-(2-methylpyrimidin-5-yl)ethanamine (2.78 g, 20.3 mmol) was resolved by chiral HPLC (sample preparation: sample was dissolved in 4 mL EtOH (heated) and 8 mL hexane was added). HPLC conditions: CHIRALPAK AD-H column at 0° C. [ice-bath], 20×250 mm, hexane/EtOH/Et2NH [85:15:0.03] at 20 mL/min, UV detection at 230 nm) to give (S)-1-(2-methylpyrimidin-5-yl)ethanamine (1.19 g, >99% ee) and (R)-1-(2-methylpyrimidin-5-yl)ethanamine (1.16 g, >99% ee).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

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